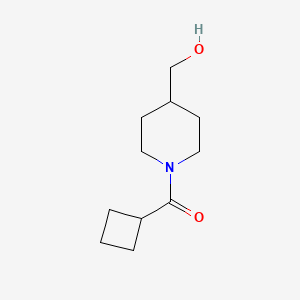
(1-Cyclobutanecarbonylpiperidin-4-yl)methanol
Descripción general
Descripción
(1-Cyclobutanecarbonylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(1-Cyclobutanecarbonylpiperidin-4-yl)methanol is being investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- CNS Disorders : Compounds with piperidine rings are often explored for their effects on the central nervous system. Preliminary studies suggest that derivatives of this compound could exhibit anxiolytic or antidepressant properties.
- Antimicrobial Activity : Similar compounds have shown efficacy against drug-resistant bacterial strains, indicating that this compound could be developed into novel antimicrobial agents.
Organic Synthesis
The compound serves as an intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the preparation of more complex molecules.
Reactivity :
- Oxidation and Reduction : this compound can participate in oxidation reactions to form corresponding carbonyl compounds or be reduced to yield alcohols.
- Substitution Reactions : The functional groups present allow for substitution reactions, enabling the introduction of diverse functional moieties into the molecule.
Case Study 1: Antimicrobial Research
A study conducted on derivatives of this compound demonstrated promising results against several strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The research indicated that modifications to the piperidine ring enhanced the compound's antibacterial activity, suggesting pathways for further development.
Case Study 2: CNS Activity
Research into the neuropharmacological effects of piperidine derivatives has highlighted the potential of this compound in treating anxiety disorders. In vivo studies showed that specific analogs produced anxiolytic effects comparable to established medications, warranting further investigation into their mechanisms of action.
Propiedades
IUPAC Name |
cyclobutyl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-9-4-6-12(7-5-9)11(14)10-2-1-3-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRGGUWXWSHIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















